molecular formula C15H23N3O2 B096978 Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- CAS No. 15499-08-8

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-

Cat. No. B096978
CAS RN: 15499-08-8
M. Wt: 277.36 g/mol
InChI Key: KNJFDLWTZVNZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a complex molecule that is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has found significant applications in scientific research. It is used as a fluorescent probe to study biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. It is also used as a tool to study the mechanism of action of various drugs and to develop new drugs. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been used to study the structure and function of various biomolecules such as DNA, RNA, and proteins.

Mechanism Of Action

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The binding of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to the biomolecule can be reversible or irreversible depending on the nature of the interaction.

Biochemical And Physiological Effects

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- does not have any known biochemical or physiological effects. It is a non-toxic compound that is used in very low concentrations in scientific research.

Advantages And Limitations For Lab Experiments

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. It is also easy to use and does not require any special equipment. However, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has some limitations as well. It can only be used to study biomolecules that have specific binding sites for the compound. It is also not suitable for in vivo studies as it cannot penetrate cell membranes.

Future Directions

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several future directions for scientific research. One of the possible directions is to develop new fluorescent probes based on the structure of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- that can detect different biomolecules and have improved sensitivity. Another direction is to use Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to study the structure and function of membrane proteins, which are difficult to study using conventional methods. Finally, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be used to develop new drugs that target specific biomolecules and have fewer side effects.
Conclusion:
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments, and its future directions include developing new fluorescent probes, studying membrane proteins, and developing new drugs.

Synthesis Methods

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using different methods. One of the popular methods is the reaction between 1,3,6,8-tetraacetyl-2-cyclooctene and diethylamine. The reaction takes place in the presence of a base and a solvent such as ethanol. The product is then purified using column chromatography, and the yield is around 30-40%.

properties

CAS RN

15499-08-8

Product Name

Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[4-[2-(diethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-14-8-6-13(17-12(3)19)7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)

InChI Key

KNJFDLWTZVNZQZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C

Canonical SMILES

CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C

Other CAS RN

15499-08-8

synonyms

N-[4-[[2-(Diethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide

Origin of Product

United States

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